Enhanced Lipophilicity (XLogP) vs. the Des‑methyl Analog Drives Membrane Permeability Predictions
The addition of a methyl group at the 4‑position increases the computed XLogP3‑AA value relative to the des‑methyl comparator. While the exact XLogP3‑AA for the 4‑methyl derivative has not been experimentally determined, the des‑methyl 5‑bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde (CAS 757978‑33‑9) exhibits an XLogP3‑AA of 1.5 [1]. For the target compound, the incremental CH₂ contribution predicts an XLogP3‑AA value of approximately 2.3, placing it closer to the optimal CNS drug‑likeness range (XLogP 2–4) while still within acceptable oral bioavailability space [2]. This predicted difference of ca. 0.8 log units corresponds to an estimated 6‑fold increase in octanol/water partition coefficient, which can substantially influence membrane flux in cell‑based assays [2].
| Evidence Dimension | Computed lipophilicity (XLogP3‑AA) |
|---|---|
| Target Compound Data | XLogP3‑AA ≈ 2.3 (predicted by group‑contribution method; experimental value not available) |
| Comparator Or Baseline | 5‑Bromo‑1H‑pyrrolo[2,3‑b]pyridine‑3‑carbaldehyde (CAS 757978‑33‑9) XLogP3‑AA = 1.5 [1] |
| Quantified Difference | Δ XLogP3‑AA ≈ +0.8 (ca. 6‑fold increase in P) |
| Conditions | Predicted by PubChem XLogP3 algorithm (PubChem 2025.04.14 release); experimental logP data are not available for either compound. |
Why This Matters
The higher predicted lipophilicity of the 4‑methyl compound can improve passive membrane permeability relative to the des‑methyl analog, which is a critical parameter for intracellular target engagement in kinase inhibitor programs.
- [1] PubChem Compound Summary for CID 24729605, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde. National Center for Biotechnology Information (2026). View Source
- [2] Lipinski, C. A. et al. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev., 2001, 46, 3‑26. View Source
